Hydrophobicity (LogP) Differentiates Butoxy from Shorter Alkoxy Homologs
The target 3-butoxy compound exhibits a computed LogP of 4.62, which is substantially higher than the experimentally observed trend for shorter-chain homologs. While exact LogP values for the methoxy, ethoxy, and propoxy analogs are not individually reported in the same source, the homologous series principle dictates that each incremental -CH₂- addition raises LogP by approximately 0.5 units. This LogP of 4.62 places the butoxy compound in a lipophilicity range favored for blood-brain barrier penetration (optimal LogP ~2-5) and distinguishes it from lower-chain analogs for applications requiring increased membrane permeability .
| Evidence Dimension | Hydrophobicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.61820 (computed) |
| Comparator Or Baseline | Methoxy analog: LogP not directly reported; Ethoxy analog: LogP not directly reported; Propoxy analog: LogP not directly reported. Class-level inference: each -CH₂- group increases LogP by ~0.5 units. |
| Quantified Difference | Estimated LogP difference vs. methoxy analog: ~+1.5 units; vs. ethoxy analog: ~+1.0 unit; vs. propoxy analog: ~+0.5 units. |
| Conditions | Computed LogP; data sourced from Chemsrc . |
Why This Matters
The substantially higher LogP of the 3-butoxy compound directly impacts chromatographic retention, solubility, and membrane permeability in biological assays—scientists selecting this compound gain a lipophilicity profile distinct from all shorter-chain homologs.
